molecular formula C8H6ClFO2 B2476789 6-Chloro-2-fluoro-3-methylbenzoic acid CAS No. 32890-90-7

6-Chloro-2-fluoro-3-methylbenzoic acid

Cat. No.: B2476789
CAS No.: 32890-90-7
M. Wt: 188.58
InChI Key: HLQCBMOWEQKVBL-UHFFFAOYSA-N
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Description

6-Chloro-2-fluoro-3-methylbenzoic acid is an organic compound with the molecular formula C8H6ClFO2 and a molecular weight of 188.59 g/mol . It is a derivative of benzoic acid, characterized by the presence of chlorine, fluorine, and methyl substituents on the benzene ring. This compound is used in various research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-2-fluoro-3-methylbenzoic acid typically involves the halogenation of 3-methylbenzoic acid. One common method includes the use of oxalyl chloride and dichloromethane, followed by the addition of ammonia . The reaction conditions often require a controlled temperature environment to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve large-scale halogenation processes using similar reagents and conditions as in laboratory synthesis. The scalability of these methods allows for the efficient production of the compound for various applications.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-2-fluoro-3-methylbenzoic acid undergoes several types of chemical reactions, including:

    Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or alcohols.

    Oxidation Reactions: Reagents like potassium permanganate or chromium trioxide can be used.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while oxidation and reduction reactions can produce corresponding oxidized or reduced forms of the compound.

Scientific Research Applications

6-Chloro-2-fluoro-3-methylbenzoic acid is utilized in various scientific research fields, including:

Mechanism of Action

The mechanism of action of 6-Chloro-2-fluoro-3-methylbenzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors The presence of chlorine and fluorine atoms can enhance the compound’s binding affinity and specificity, leading to its effects on biological pathways

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-6-fluorobenzoic acid: Similar in structure but lacks the methyl group.

    3-Fluoro-2-methylbenzoic acid: Similar but lacks the chlorine atom.

    6-Chloro-2-methylbenzoic acid: Similar but lacks the fluorine atom.

Uniqueness

6-Chloro-2-fluoro-3-methylbenzoic acid is unique due to the combination of chlorine, fluorine, and methyl substituents on the benzene ring. This unique structure imparts specific chemical properties that make it valuable for various research and industrial applications.

Properties

IUPAC Name

6-chloro-2-fluoro-3-methylbenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClFO2/c1-4-2-3-5(9)6(7(4)10)8(11)12/h2-3H,1H3,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLQCBMOWEQKVBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C=C1)Cl)C(=O)O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClFO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50954549
Record name 6-Chloro-2-fluoro-3-methylbenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50954549
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

32890-90-7
Record name 6-Chloro-2-fluoro-3-methylbenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50954549
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-Chloro-2-fluoro-3-methylbenzoic acid
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